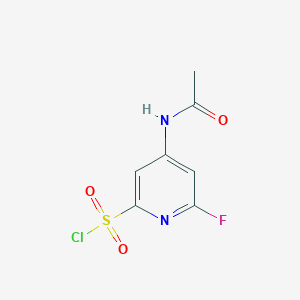
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetylamino group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 6-fluoropyridine-2-amine to form 4-(Acetylamino)-6-fluoropyridine. This intermediate is then subjected to sulfonylation using chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: This reaction can be carried out using water or aqueous base under mild conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
Applications De Recherche Scientifique
4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It can be used in the preparation of functional materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Mécanisme D'action
The mechanism of action of 4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The acetylamino and sulfonyl chloride groups are key functional groups that can form covalent bonds with target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Acetylamino)-6-chloropyridine-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(Acetylamino)-6-bromopyridine-2-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
4-(Acetylamino)-6-methylpyridine-2-sulfonyl chloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(Acetylamino)-6-fluoropyridine-2-sulfonyl chloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This makes it a valuable compound in drug design and other applications where these properties are desirable.
Propriétés
Formule moléculaire |
C7H6ClFN2O3S |
|---|---|
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
4-acetamido-6-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClFN2O3S/c1-4(12)10-5-2-6(9)11-7(3-5)15(8,13)14/h2-3H,1H3,(H,10,11,12) |
Clé InChI |
JZWKMJWLJZIVLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















